6-Chloro-8-fluoroquinoline CAS number 52200-53-0 properties
6-Chloro-8-fluoroquinoline CAS number 52200-53-0 properties
An In-depth Technical Guide to 6-Chloro-8-fluoroquinoline (CAS 52200-53-0) for Advanced Research and Development
Introduction
6-Chloro-8-fluoroquinoline, with the CAS number 52200-53-0, is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and materials science. This heterocyclic compound serves as a critical building block in the synthesis of complex organic molecules. Its structural uniqueness, stemming from the presence of both chlorine and fluorine substituents on the quinoline core, imparts distinct chemical properties that are leveraged in the development of high-value products, most notably in the pharmaceutical industry. The quinoline scaffold itself is a well-established pharmacophore, and the addition of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the key properties, synthesis, reactivity, and applications of 6-chloro-8-fluoroquinoline, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Computed Properties
6-Chloro-8-fluoroquinoline typically presents as a white to yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The computed properties provide insights into its behavior in biological systems and its suitability for various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFN | [2] |
| Molecular Weight | 181.59 g/mol | [3] |
| Appearance | White to yellow crystal | [1] |
| Melting Point | 79 - 81 °C | [1] |
| Solubility | Soluble in organic solvents | [2] |
| XLogP3 | 2.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolines can be achieved through several classic organic reactions. For 6-Chloro-8-fluoroquinoline, a plausible synthetic route would involve a variation of the Skraup synthesis or the Gould-Jacobs reaction, starting from a suitably substituted aniline.
Proposed Synthetic Pathway: Skraup Synthesis Adaptation
The Skraup synthesis is a robust method for constructing the quinoline ring system. A likely precursor for 6-Chloro-8-fluoroquinoline would be 2-amino-3-chloro-5-fluorophenol or a related aniline derivative. The general principle involves the reaction of an aniline with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.
Caption: Synthetic utility of 6-Chloro-8-fluoroquinoline in preparing the core of fluoroquinolone antibiotics.
Application in Schiff Base Synthesis for Sensing
This compound is also used to synthesize Schiff bases, which can act as ligands for metal ions. T[1]he resulting complexes often exhibit fluorescence, making them useful as chemosensors for metal ion detection. The synthesis involves the condensation of a derivative of 6-Chloro-8-fluoroquinoline (where the chloro group has been substituted with an amino group) with an aldehyde.
Experimental Protocol: General Schiff Base Formation
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Dissolve the amino-quinoline derivative (1.0 eq) in a suitable solvent such as ethanol.
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Add the desired aldehyde (1.0-1.2 eq) to the solution.
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A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
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The solid product can be collected by filtration and washed with cold ethanol.
Safety and Handling
As with many halogenated organic compounds, 6-Chloro-8-fluoroquinoline should be handled with care. Based on data from structurally related compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation. S[4][5]tandard laboratory safety protocols should be strictly followed.
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| First Aid (Skin) | Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Conclusion
6-Chloro-8-fluoroquinoline is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique combination of a quinoline core with chlorine and fluorine substituents provides a platform for the synthesis of a wide range of functional molecules, most notably as a key building block for advanced fluoroquinolone antibiotics. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to exploit its full potential in the development of novel drugs and materials.
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